n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: is a chemical compound with the molecular formula C9H13N3O3. It is a derivative of tetrahydropyrimidine and is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of barbituric acid with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as HPLC and NMR analysis, are employed to verify the chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases and conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: A similar compound with a different substituent group.
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: A closely related compound with a different alkyl group
Uniqueness: n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific butyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
13156-38-2 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-butyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H13N3O3/c1-2-3-4-10-8(14)6-5-7(13)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,14)(H2,11,12,13,15) |
InChI Key |
VDPUDVVYHYMGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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